molecular formula C12H18O2S B13643787 (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane

Cat. No.: B13643787
M. Wt: 226.34 g/mol
InChI Key: GOPUSJYPGMVEKA-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is an organic compound with the molecular formula C12H18O2S It is characterized by the presence of a sulfane group attached to a 3,4-dimethylphenyl ring and a 2,2-dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane typically involves the reaction of 3,4-dimethylphenylthiol with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The general reaction scheme is as follows:

3,4-dimethylphenylthiol+2,2-dimethoxyethanolThis compound\text{3,4-dimethylphenylthiol} + \text{2,2-dimethoxyethanol} \rightarrow \text{this compound} 3,4-dimethylphenylthiol+2,2-dimethoxyethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its sulfane and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethoxyethyl)(4-methylphenyl)sulfane
  • (2,2-Dimethoxyethyl)(2,3-dimethylphenyl)sulfane
  • (2,2-Dimethoxyethyl)(3,5-dimethylphenyl)sulfane

Uniqueness

(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

4-(2,2-dimethoxyethylsulfanyl)-1,2-dimethylbenzene

InChI

InChI=1S/C12H18O2S/c1-9-5-6-11(7-10(9)2)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3

InChI Key

GOPUSJYPGMVEKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SCC(OC)OC)C

Origin of Product

United States

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